2,3-Difluoro-5-methylbenzyl chloride

Physical organic chemistry Process chemistry Purification engineering

2,3-Difluoro-5-methylbenzyl chloride (IUPAC: 1-(chloromethyl)-2,3-difluoro-5-methylbenzene) is a fluorinated benzyl chloride derivative with the molecular formula C₈H₇ClF₂ and a molecular weight of 176.59 g/mol. It belongs to the class of difluoro-methyl-substituted benzyl halides that serve as versatile electrophilic building blocks in organic synthesis.

Molecular Formula C8H7ClF2
Molecular Weight 176.59 g/mol
CAS No. 1803826-74-5
Cat. No. B1411419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-methylbenzyl chloride
CAS1803826-74-5
Molecular FormulaC8H7ClF2
Molecular Weight176.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)F)CCl
InChIInChI=1S/C8H7ClF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3
InChIKeyOSFXCGFDKYAQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-5-methylbenzyl chloride (CAS 1803826-74-5): Procurement-Ready Overview for Pharmaceutical, Agrochemical, and Advanced Materials R&D


2,3-Difluoro-5-methylbenzyl chloride (IUPAC: 1-(chloromethyl)-2,3-difluoro-5-methylbenzene) is a fluorinated benzyl chloride derivative with the molecular formula C₈H₇ClF₂ and a molecular weight of 176.59 g/mol . It belongs to the class of difluoro-methyl-substituted benzyl halides that serve as versatile electrophilic building blocks in organic synthesis. The compound features a distinctive ortho-difluoro substitution pattern adjacent to the chloromethyl group, with a para-methyl substituent that modulates ring electronics and steric accessibility [1]. Commercially available at purities of ≥95% to ≥98% (NLT 98% grade), it is primarily utilized as a key intermediate in pharmaceutical candidate synthesis, agrochemical development, and advanced liquid crystal material formulations [2]. Its reactivity profile is dominated by the benzylic chloride moiety, which readily undergoes nucleophilic substitution (Sₙ2) and participates in cross-coupling reactions to install the 2,3-difluoro-5-methylbenzyl pharmacophore into target molecules [1].

Distinct 2,3-difluoro-5-methyl substitution pattern for controlled synthesis reactivity
Electrophilic building block for S2 alkylation and cross-coupling pathways
Intermediate for liquid crystal, agrochemical, and pharmaceutical candidate R&D

Why 2,3-Difluoro-5-methylbenzyl chloride Cannot Be Replaced by Other Difluoro-methylbenzyl Chloride Isomers in Precision Synthesis


Although all difluoro-methylbenzyl chloride isomers share the identical molecular formula (C₈H₇ClF₂) and molecular weight (176.59 g/mol), the specific 2,3-difluoro-5-methyl substitution pattern on the target compound imparts a unique combination of electronic and steric properties that cannot be replicated by its closest positional isomers . The ortho-fluorine at C2 exerts a pronounced electron-withdrawing inductive effect on the benzylic chloride carbon while simultaneously introducing steric hindrance adjacent to the reaction center, which directly alters Sₙ2 transition-state geometry and activation energy relative to non-ortho-fluorinated analogs [1]. The meta-fluorine at C3 further polarizes the aromatic ring, and the para-methyl group at C5 provides electron-donating character that partially offsets the electron deficiency, creating a finely balanced electronic landscape that governs regioselectivity in downstream coupling reactions [1]. These properties are critical in applications such as liquid crystal formulations, where the 2,3-difluoro-5-methylphenyl motif is specifically documented to confer negative dielectric anisotropy — a performance characteristic that cannot be achieved with alternative difluoro substitution patterns (e.g., 2,5-; 3,4-; or 4,5-difluoro isomers) [2]. Procurement of an incorrect isomer therefore risks both synthetic failure and compromised material performance in the final application.

Ortho-fluorine steric effect May alter S2 transition-state geometry and activation energy compared to non-ortho isomers.
Electronics mismatch Meta-fluorine and para-methyl balance ring electronics; alternative substitution patterns may shift reaction outcomes.
Material property dependence The 2,3-difluoro-5-methyl motif is reported to enable negative dielectric anisotropy for VA-mode displays; other difluoro isomers may not replicate this property.

Quantitative Differentiation Evidence: 2,3-Difluoro-5-methylbenzyl chloride vs. Closest Isomeric Analogs


Physical Property Differentiation: Boiling Point and Density vs. Non-Methylated Difluorobenzyl Chlorides

The target compound (2,3-difluoro-5-methylbenzyl chloride, CAS 1803826-74-5) exhibits a predicted boiling point of 199.6±35.0 °C at 760 mmHg and density of 1.2±0.1 g/cm³ [1]. In contrast, the non-methylated 3,4-difluorobenzyl chloride (CAS 698-80-6) shows a boiling point of 28 °C at 0.4 mmHg, while 2,6-difluorobenzyl chloride (CAS 697-73-4) boils at 172-173 °C at 640 mmHg . The presence of the para-methyl group on the target compound increases both molecular weight and boiling point relative to non-methylated difluorobenzyl chlorides, directly impacting distillation-based purification and solvent selection in process-scale synthesis [1].

Boiling Point Comparison
Head-to-head
Target: 199.6±35.0 °C (pred. 760 mmHg)
Non-methylated analogs: approx. 15–25 °C lower
May influence distillation purification and solvent selection at process scale
Predicted values; verify experimentally
Physical organic chemistry Process chemistry Purification engineering

Liquid Crystal Performance: Negative Dielectric Anisotropy Enabled by the 2,3-Difluoro-5-methylphenyl Motif

Patent CN106318401B explicitly demonstrates that liquid crystal compounds incorporating the 2,3-difluoro-5-methylphenyl structural unit exhibit negative dielectric anisotropy (Δε < 0), a property essential for vertically aligned (VA) liquid crystal display modes [1]. The patent teaches that this specific ortho-difluoro substitution pattern is structurally required to achieve the desired negative Δε, and the methyl group at the 5-position of the phenyl ring further contributes to stable mesophase formation and a broad nematic temperature range [1]. In contrast, liquid crystal compounds built on alternative difluorophenyl isomers (e.g., 2,4-difluorophenyl or 3,5-difluorophenyl motifs) typically yield positive dielectric anisotropy or weaker negative Δε values, making them unsuitable for VA-mode formulations that demand a large negative Δε combined with low rotational viscosity [2].

Dielectric Anisotropy Sign
Class-level
Target motif: Negative Δε (required for VA-mode LCDs)
Comparator difluorophenyl motifs: typically positive or weak negative Δε
Specific motif reported to enable negative Δε; may not transfer to other difluoro isomers
Formulation-dependent; proprietary quantitative data
Liquid crystal displays Dielectric anisotropy VA mode LCD

Reactivity Differentiation: Ortho-Fluorine Steric and Electronic Effects on Benzylic Sₙ2 Reactivity

The ortho-fluorine at C2 of 2,3-difluoro-5-methylbenzyl chloride introduces a unique steric and electronic environment at the benzylic reaction center. Gas-phase computational studies on substituted benzyl chlorides demonstrate that ortho-electron-withdrawing substituents increase the Sₙ2 activation barrier by 1-3 kcal/mol relative to para-substituted analogs due to destabilizing steric interactions in the transition state, while simultaneously enhancing the electrophilicity of the benzylic carbon through inductive electron withdrawal [1]. For the target compound, the computed ortho-fluorine σₘ value (+0.34) combined with the para-methyl σₚ value (-0.17) yields a net Hammett substituent constant that is distinct from the 2,5-difluoro-3-methyl isomer (where both fluorines are positioned to exert primarily inductive but not steric effects on the benzylic site) or the 3,4-difluoro-5-methyl isomer (where no ortho-fluorine is present adjacent to the chloromethyl group) [2].

S2 Activation Barrier
Class-level
Estimated ΔG elevation of 1–3 kcal/mol vs. unsubstituted benzyl chloride due to ortho-fluorine steric effect
Ortho-fluorine may attenuate S2 reactivity; consider nucleophile and solvent optimization
Computational gas-phase model; experimental verification recommended
Nucleophilic substitution Sₙ2 kinetics Substituent effects

Optimal Procurement Scenarios for 2,3-Difluoro-5-methylbenzyl chloride Based on Evidence-Verified Differentiation


Synthesis of Negative Dielectric Anisotropy Liquid Crystal Intermediates for VA-Mode Displays

Procurement of 2,3-difluoro-5-methylbenzyl chloride is indicated when the synthetic target is a liquid crystal compound requiring negative dielectric anisotropy (Δε < 0) for vertically aligned (VA) TFT-LCD or emerging OLED display applications. Patent CN106318401B explicitly demonstrates that the 2,3-difluoro-5-methylphenyl structural unit is incorporated into liquid crystal compounds (e.g., LC-01 and LC-02 exemplified in the patent) to achieve negative Δε, stable mesophase behavior, and broad nematic temperature ranges [1]. Alternative difluorobenzyl chloride isomers (e.g., 2,5-difluoro-3-methyl or 3,4-difluoro-5-methyl) have not been demonstrated to produce equivalent negative dielectric anisotropy and should not be substituted without independent validation.

Pharmaceutical Intermediate for Orexin Type 2 Receptor Agonist Candidates

Patent literature from Takeda Pharmaceutical Company (WO2020-series applications; US2021-family) describes heterocyclic compounds containing difluoro-methyl-substituted benzyl moieties that exhibit orexin type 2 receptor agonist activity, with therapeutic utility in narcolepsy treatment [1]. The 2,3-difluoro-5-methylbenzyl chloride serves as a strategic electrophilic intermediate for introducing the 2,3-difluoro-5-methylbenzyl pharmacophore into the heterocyclic core. The ortho-difluoro substitution pattern and para-methyl group collectively influence the compound's lipophilicity, metabolic stability, and receptor binding conformation — properties that are sensitive to even minor changes in fluorine and methyl positioning. Procurement of the correct isomer is therefore critical for reproducing patent-exemplified biological activity.

Agrochemical Intermediate Requiring Para-Methyl Ring Electronics for Selective Herbicidal or Fungicidal Activity

Fluorinated benzyl chloride derivatives are established intermediates in the synthesis of agrochemical active ingredients, where the difluoro substitution pattern modulates target-site binding and environmental persistence [1]. The 2,3-difluoro-5-methyl isomer offers a specific electronic profile — with the para-methyl group providing modest electron donation (Hammett σₚ = -0.17) to partially offset the electron-withdrawing effect of the two fluorine atoms (σₘ = +0.34 each) — that may be optimal for certain agrochemical pharmacophores requiring balanced lipophilicity and hydrogen-bond acceptor capacity [2]. The higher boiling point (199.6 °C predicted) relative to non-methylated difluorobenzyl chlorides also facilitates cleaner distillation during intermediate purification, an important consideration for agrochemical process chemistry where cost-effective isolation is paramount [3].

Cross-Coupling Substrate for Suzuki-Miyaura and Negishi Reactions Installing the 2,3-Difluoro-5-methylbenzyl Fragment

The benzylic chloride of 2,3-difluoro-5-methylbenzyl chloride serves as an electrophilic partner in nickel- or palladium-catalyzed cross-coupling reactions, enabling C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation to install the 2,3-difluoro-5-methylbenzyl group into complex molecular architectures [1]. The ortho-fluorine at C2 may influence the rate of oxidative addition at the metal center due to steric and electronic effects, necessitating optimization of catalyst/ligand systems (e.g., bulky N-heterocyclic carbene ligands or bidentate phosphines) relative to less hindered benzyl chloride substrates. This makes the compound particularly valuable for medicinal chemistry programs that require systematic exploration of fluorinated benzyl SAR space.

Application
Selection Property
Validation Focus
Liquid crystal intermediate for VA-mode display development
2,3-difluoro-5-methylphenyl motif
Negative dielectric anisotropy and nematic phase range
Synthesis of orexin-2 receptor agonist candidates (sleep-wake regulation research)
Fluorine/methyl positioning for target engagement
Receptor binding conformation and metabolic stability
Agrochemical intermediate requiring balanced electronics
Para-methyl electronic modulation
Target-site binding and environmental persistence
Benzylic chloride substrate for cross-coupling reactions
Ortho-fluorine steric and electronic effects
Catalyst/ligand system compatibility and reaction kinetics
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